molecular formula C11H19NO4 B6209219 tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate CAS No. 2758001-43-1

tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate

Cat. No.: B6209219
CAS No.: 2758001-43-1
M. Wt: 229.27 g/mol
InChI Key: XTUGCPBNKRXCMG-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the use of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate as a starting material. This compound can be synthesized through a series of reactions, including the protection of the azetidine nitrogen, followed by formylation and methoxymethylation .

Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of common reagents such as formylating agents and methoxymethylating agents .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the biological activity of azetidine-containing molecules .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is not well-studied. as an azetidine derivative, it is likely to interact with biological targets through its nitrogen-containing ring structure. The formyl and methoxymethyl groups may also play a role in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Comparison: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is unique due to the presence of both formyl and methoxymethyl groups. These functional groups provide distinct reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate with formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate", "formaldehyde", "catalyst" ], "Reaction": [ "Add formaldehyde to a solution of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate in the presence of a catalyst", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Purify the product by column chromatography" ] }

CAS No.

2758001-43-1

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12,7-13)8-15-4/h7H,5-6,8H2,1-4H3

InChI Key

XTUGCPBNKRXCMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COC)C=O

Purity

95

Origin of Product

United States

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